2-Fluoroadenine-13C2,15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

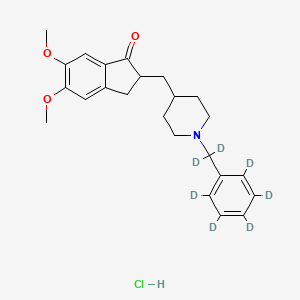

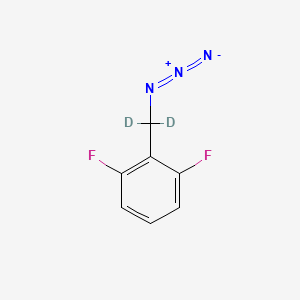

2-Fluoroadenine-13C2,15N is the labelled analogue of 2-Fluoroadenine . It has a role as an antineoplastic agent . It is also used in purine nucleoside phosphorylase gene therapy for human malignancy .

Synthesis Analysis

The synthesis of this compound involves the use of state-of-the-art technology to produce stable isotopes that are highly enriched and isotopically labeled to the highest standards .Molecular Structure Analysis

The molecular formula of this compound is C5H3FN5 . Its molecular weight is 152.1092232 .Chemical Reactions Analysis

This compound is used in purine nucleoside phosphorylase gene therapy for human malignancy . It is also used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .Mécanisme D'action

2-Fluoroadenine acts as an inhibitor of purine nucleoside phosphorylase . It is a toxic adenine antimetabolite used in laboratory biological research for counterselection of wildtype bacterial or eukaryotic (i.e., animals, yeast, plants, diatoms, brown algae) APT (adenine phosphoribosyltransferase) genes .

Safety and Hazards

Orientations Futures

2-Fluoroadenine is a critical intermediate for pharmaceutical drugs and can be synthesized within the lab from 2,6-diaminopurine, which is an inexpensive and readily available compound . It exhibits a large range of antibacterial activity and acts as an inhibitor of blood-platelet adhesion . In cancer treatments, 2-Fluoroadenine has been used to treat head and neck cell carcinoma by the progressive removal of RNA and protein synthesis within tumor cells . Future research may continue to explore its potential uses in medical and environmental applications.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Fluoroadenine-13C2,15N involves the incorporation of two stable isotopes, 13C and 15N, into the adenine molecule. This can be achieved through a series of chemical reactions that introduce these isotopes into the appropriate positions of the molecule. The synthesis pathway involves the protection of certain functional groups, selective isotopic labeling, and deprotection to yield the final product.", "Starting Materials": [ "Adenine", "2-Fluoroadenine", "13C-labeled acetonitrile", "15N-labeled ammonia", "Protecting groups (e.g. TBDMS, DMT)" ], "Reaction": [ "Protect the N6 and N7 positions of adenine using TBDMS or DMT", "React 2-Fluoroadenine with 13C-labeled acetonitrile in the presence of a palladium catalyst to introduce 13C at the C2 position", "React adenine with 15N-labeled ammonia in the presence of a reducing agent to introduce 15N at the N9 position", "Deprotect the N6 and N7 positions of adenine to yield 2-Fluoroadenine-13C2,15N" ] } | |

Numéro CAS |

1346603-03-9 |

Formule moléculaire |

C5H4FN5 |

Poids moléculaire |

156.098 |

Nom IUPAC |

2-fluoro-7H-purin-6-amine |

InChI |

InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)/i2+1,4+1,9+1 |

Clé InChI |

WKMPTBDYDNUJLF-CTEGUFHBSA-N |

SMILES |

C1=NC2=C(N1)C(=NC(=N2)F)N |

Synonymes |

2-Fluoro-9H-purin-6-amine-13C2,15N; 2-Fluoro-1H-purin-6-amine-13C2,15N; 2-Fluoro-adenine-13C2,15N; 2-Fluoro-6-aminopurine-13C2,15N; NSC 27364-13C2,15N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)